molecular formula C9H11ClN2O B2637997 3-amino-5-chloro-N,N-dimethylbenzamide CAS No. 1369903-96-7

3-amino-5-chloro-N,N-dimethylbenzamide

Cat. No.: B2637997
CAS No.: 1369903-96-7
M. Wt: 198.65
InChI Key: CDRLCZWUDDDVHZ-UHFFFAOYSA-N
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Description

3-amino-5-chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 5-position, and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the following steps:

    Oxidation: Benzoic acid is generated through oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.

    Substitution: Chlorine gas is used to substitute hydrogen atoms, forming 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is employed to substitute the 5-chlorine with a methyl group, resulting in 3-methyl-5-chlorobenzoic acid.

    Nitro Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro substitution with nitric acid under the catalytic action of concentrated sulfuric acid, producing 2-nitro-3-methyl-5-chlorobenzoic acid.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group through catalytic hydrogenation.

    Amidation: The intermediate reacts with methylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield, reducing costs, and minimizing environmental impact. These methods typically involve:

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of benzoic acid derivatives.

    Reduction: Catalytic hydrogenation of nitro groups to amino groups.

    Substitution: Halogenation and methylation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include intermediates like 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid, leading to the final product, this compound .

Scientific Research Applications

3-amino-5-chloro-N,N-dimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its role in inducing necrotic cell death and other biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure but with different substitution patterns.

    Chlorantraniliprole: An insecticide with a related chemical structure.

    Cyantraniliprole: Another insecticide with structural similarities.

Uniqueness

3-amino-5-chloro-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds, including insecticides, highlights its versatility and importance in both research and industrial applications .

Properties

IUPAC Name

3-amino-5-chloro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRLCZWUDDDVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369903-96-7
Record name 3-amino-5-chloro-N,N-dimethylbenzamide
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